

# Application of Trehalose 6,6'-Dibehenate (TDB) in Tuberculosis Subunit Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Trehalose 6-behenate |           |
| Cat. No.:            | B12429248            | Get Quote |

#### **Application Note**

#### Introduction

Trehalose 6,6'-dibehenate (TDB) is a synthetic analogue of the mycobacterial cord factor, trehalose 6,6'-dimycolate (TDM), the most studied immunostimulatory component of Mycobacterium tuberculosis.[1][2] TDB serves as a potent adjuvant in subunit vaccines, particularly for tuberculosis (TB), by eliciting robust cell-mediated immunity, which is crucial for protection against intracellular pathogens like M. tuberculosis.[3][4] This document provides a comprehensive overview of the application of TDB in TB subunit vaccine development, including its mechanism of action, formulation, and protocols for preclinical evaluation.

TDB is recognized by the C-type lectin receptor Mincle, expressed on antigen-presenting cells (APCs) such as macrophages and dendritic cells.[5] This recognition initiates a signaling cascade that is pivotal for the induction of a protective Th1 and Th17 immune response. Often, TDB is formulated with the cationic lipid dimethyldioctadecylammonium (DDA) to form liposomes, a formulation known as CAF01. This liposomal delivery system enhances the stability and adjuvant activity of TDB.

#### Mechanism of Action

The adjuvant activity of TDB is initiated by its binding to the Mincle receptor on APCs. This interaction triggers a signaling pathway dependent on the spleen tyrosine kinase (Syk) and the caspase recruitment domain-containing protein 9 (CARD9). This signaling cascade culminates







in the activation of the transcription factor NF-κB, leading to the production of pro-inflammatory cytokines and chemokines.

Furthermore, the full adjuvant effect of TDB requires MyD88-dependent signaling. This is primarily mediated through the production of interleukin-1 (IL-1), which then signals through the IL-1 receptor (IL-1R) in a MyD88-dependent manner to drive the differentiation of T helper cells into Th1 and Th17 lineages. The resulting immune response is characterized by the production of interferon-gamma (IFN-γ) by Th1 cells and interleukin-17 (IL-17) by Th17 cells, both of which are critical for controlling M. tuberculosis infection.

#### Quantitative Data Summary

The efficacy of TDB-adjuvanted TB subunit vaccines has been evaluated in numerous preclinical studies. The following tables summarize key quantitative data from these studies.

Table 1: Protective Efficacy of TDB-Adjuvanted Subunit Vaccines in Mice



| Vaccine<br>Formulati<br>on | Animal<br>Model | Challeng<br>e Strain          | Time<br>Post-<br>Challeng<br>e | Lung Bacterial Load Reductio n (log10 CFU vs. Control) | Spleen Bacterial Load Reductio n (log10 CFU vs. Control) | Referenc<br>e(s) |
|----------------------------|-----------------|-------------------------------|--------------------------------|--------------------------------------------------------|----------------------------------------------------------|------------------|
| H1/CAF01                   | C57BL/6<br>mice | M.<br>tuberculosi<br>s Erdman | 6 weeks                        | ~1.0 - 1.5                                             | ~1.0                                                     | _                |
| CysVac5/M<br>PLA+DDA       | C57BL/6<br>mice | M.<br>tuberculosi<br>s H37Rv  | 4 weeks                        | 0.9                                                    | Not<br>specified                                         |                  |
| CysVac5/M<br>PLA+DDA       | C57BL/6<br>mice | M.<br>tuberculosi<br>s H37Rv  | 20 weeks                       | >1.0<br>(compared<br>to BCG)                           | >0.5<br>(compared<br>to BCG)                             | _                |
| H56/CAF0<br>1 + RA         | C57BL/6<br>mice | M.<br>tuberculosi<br>s H37Rv  | 14 days                        | Significantl<br>y lower<br>than<br>H56/CAF0<br>1 alone | Not<br>specified                                         | _                |
| CMFO/DM<br>T               | C57BL/6<br>mice | M.<br>tuberculosi<br>s        | 8 weeks                        | >1.5                                                   | >1.5                                                     | -                |

Note: "H1" is a fusion protein of Ag85B and ESAT-6. "CysVac5" is a fusion protein of CysD, Ag85B, and MPT83. "H56" is another fusion protein of mycobacterial antigens. "CMFO" is a fusion of four multistage antigens. "CAF01" consists of DDA and TDB. "DMT" is a liposomal adjuvant containing DDA, MPLA, and TDB. "RA" is retinoic acid.

Table 2: Immunological Responses to TDB-Adjuvanted Subunit Vaccines in Mice



| Vaccine<br>Formulation | Animal<br>Model     | Immune<br>Parameter                                                 | Method                                | Result                                                     | Reference(s |
|------------------------|---------------------|---------------------------------------------------------------------|---------------------------------------|------------------------------------------------------------|-------------|
| H1/CAF01               | C57BL/6<br>mice     | IFN-y<br>producing<br>CD4+ T cells                                  | ELISpot                               | Significantly increased frequency compared to H1 alone     |             |
| H1/CAF01               | C57BL/6<br>mice     | IL-17<br>producing<br>CD4+ T cells                                  | Intracellular<br>Cytokine<br>Staining | Significantly increased frequency compared to H1 alone     |             |
| H1/CAF01               | C57BL/6<br>mice     | Polyfunctiona<br>I CD4+ T<br>cells (IFN-y,<br>IL-2, TNF)            | Flow<br>Cytometry                     | Potent<br>induction                                        |             |
| CysVac5/MP<br>LA+DDA   | C57BL/6<br>mice     | Polyfunctiona<br>I CD4+ T<br>cells (IFN-y,<br>IL-2, TNF, IL-<br>17) | Flow<br>Cytometry                     | Potent<br>generation                                       |             |
| H1/CAF01               | Human<br>volunteers | Antigen-<br>specific T-cell<br>responses                            | Not specified                         | Strong and<br>persistent<br>responses for<br>150 weeks     | -           |
| OVA/DDA:TD<br>B        | C57BL/6<br>mice     | Total IgG                                                           | ELISA                                 | Significantly<br>higher titers<br>compared to<br>OVA alone |             |

## **Experimental Protocols**

Protocol 1: Preparation of DDA:TDB (CAF01) Liposomes



This protocol describes the preparation of DDA:TDB liposomes using the lipid film hydration method.

#### Materials:

- Dimethyldioctadecylammonium (DDA) bromide
- Trehalose 6,6'-dibehenate (TDB)
- Chloroform
- Methanol
- Tris buffer (10 mM, pH 7.4)
- · Round-bottom flask
- Rotary evaporator
- Probe sonicator
- Sterile, depyrogenated vials

#### Procedure:

- Lipid Film Preparation:
  - Weigh DDA and TDB at a mass ratio of 5:1 (e.g., 25 mg DDA and 5 mg TDB).
  - Dissolve the weighed DDA and TDB in a chloroform:methanol (9:1 v/v) solution in a roundbottom flask.
  - Remove the organic solvents using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.
  - Further dry the lipid film overnight under vacuum to remove any residual solvent.
- Hydration and Sonication:



- Hydrate the lipid film with 10 mM Tris buffer (pH 7.4) by gentle rotation.
- After complete hydration, anneal the liposomes for 1 hour at room temperature.
- To reduce the size of the multilamellar vesicles to small unilamellar vesicles, sonicate the liposome suspension using a probe sonicator. A typical setting is 70% amplitude for 20 seconds.

#### Antigen Association:

- The desired subunit antigen can be mixed with the pre-formed liposomes. For cationic liposomes like DDA:TDB, anionic or neutral antigens will adsorb to the surface.
- Mix the antigen solution with the liposome suspension and vortex gently for 10 seconds,
   repeating at 10-minute intervals for 30 minutes.
- Sterilization and Storage:
  - The final vaccine formulation should be prepared under sterile conditions.
  - Store the adjuvanted vaccine at 2-8°C. Do not freeze.

Protocol 2: Immunization of Mice with TDB-Adjuvanted Subunit Vaccine

This protocol outlines a general procedure for subcutaneous immunization of mice.

#### Materials:

- TDB-adjuvanted subunit vaccine
- Sterile phosphate-buffered saline (PBS) or Tris buffer
- 6-8 week old female C57BL/6 or BALB/c mice
- Insulin syringes with 27-30 gauge needles

#### Procedure:

Vaccine Preparation:



- Dilute the TDB-adjuvanted subunit vaccine to the desired concentration in sterile PBS or Tris buffer. A typical dose for mice is 250 μg DDA and 50 μg TDB per injection, with the antigen dose varying (e.g., 2-20 μg).
- The final injection volume is typically 100-200 μL.
- Immunization Schedule:
  - Administer three immunizations at two-week intervals.
  - The primary immunization is followed by two booster injections.
- Injection Procedure:
  - Administer the vaccine subcutaneously (s.c.) at the base of the tail or in the scruff of the neck.
  - Alternatively, intramuscular (i.m.) injections into the gastrocnemius muscle can be performed.
- · Post-Immunization Monitoring:
  - Monitor the mice for any adverse reactions at the injection site.
  - Collect blood samples via tail bleed or terminal cardiac puncture for analysis of antibody responses.
  - Harvest spleens and lymph nodes for the analysis of T-cell responses.

Protocol 3: Evaluation of T-cell Responses by ELISpot

This protocol describes the measurement of antigen-specific IFN-y or IL-17 producing cells from the spleens of immunized mice.

#### Materials:

- Spleens from immunized and control mice
- RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics



- Recombinant subunit antigen
- Mouse IFN-y or IL-17 ELISpot plates and reagents
- · ELISpot plate reader

#### Procedure:

- Splenocyte Preparation:
  - Aseptically remove spleens from euthanized mice.
  - Prepare single-cell suspensions by mechanical dissociation through a 70 μm cell strainer.
  - Lyse red blood cells using ACK lysis buffer.
  - Wash the splenocytes with RPMI-1640 medium and resuspend to a concentration of 2-5 x 10<sup>6</sup> cells/mL.
- ELISpot Assay:
  - Coat the ELISpot plate with anti-IFN-y or anti-IL-17 capture antibody overnight at 4°C.
  - Wash the plate and block with RPMI-1640 containing 10% FBS for 1-2 hours at 37°C.
  - Add 100 μL of the splenocyte suspension to each well.
  - Add 100 μL of the recombinant antigen at various concentrations (e.g., 1, 5, 10 μg/mL).
     Include a positive control (e.g., Concanavalin A) and a negative control (medium only).
  - Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
- Spot Development and Analysis:
  - Wash the plate and add the biotinylated detection antibody. Incubate for 2 hours at room temperature.
  - Wash the plate and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.



- Wash the plate and add the substrate solution.
- Stop the reaction by washing with distilled water.
- Allow the plate to dry and count the spots using an ELISpot reader. The results are expressed as spot-forming units (SFU) per million cells.

## **Visualizations**





Click to download full resolution via product page

Caption: TDB signaling pathway in antigen-presenting cells.





Click to download full resolution via product page

Caption: Preclinical evaluation workflow for TDB-adjuvanted TB vaccines.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Adjuvant Strategies for More Effective Tuberculosis Vaccine Immunity | MDPI [mdpi.com]
- 2. CD4+ T Cells Induced by Tuberculosis Subunit Vaccine H1 Can Improve the HIV-1 Env Humoral Response by Intrastructural Help PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adsorption of protein antigen to the cationic liposome adjuvant CAF®01 is required for induction of Th1 and Th17 responses but not for antibody induction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promising Cytokine Adjuvants for Enhancing Tuberculosis Vaccine Immunity PMC [pmc.ncbi.nlm.nih.gov]



- 5. Parenteral Vaccination With a Tuberculosis Subunit Vaccine in Presence of Retinoic Acid Provides Early but Transient Protection to M. Tuberculosis Infection PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Trehalose 6,6'-Dibehenate (TDB) in Tuberculosis Subunit Vaccine Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12429248#application-of-trehalose-6-behenate-in-tuberculosis-subunit-vaccine-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com